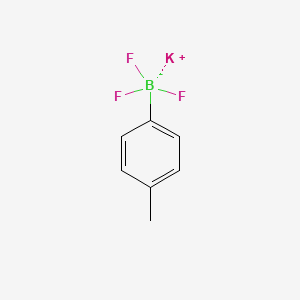

Potassium p-tolyltrifluoroborate

Description

Introduction to Potassium p-Tolyltrifluoroborate

This compound stands as a prominent member of the organotrifluoroborate family, distinguished by its incorporation of a para-tolyl substituent attached to a trifluoroborate anion. This compound exemplifies the sophisticated molecular engineering achievable in modern organometallic chemistry, where the strategic combination of aromatic systems with fluorinated boron centers creates materials with enhanced stability and reactivity profiles. The development of this particular organotrifluoroborate has been driven by the need for robust, air-stable alternatives to conventional organoborane reagents, which often suffer from instability under ambient conditions.

The significance of this compound extends beyond its immediate chemical utility, representing a paradigm in the rational design of organometallic compounds where structural modification at the aromatic ring directly influences the overall molecular behavior. The para-methyl substitution on the phenyl ring introduces both electronic and steric effects that modulate the compound's reactivity while maintaining the inherent stability provided by the trifluoroborate framework. This strategic molecular design has resulted in a compound that combines the benefits of organoboron chemistry with the practical advantages of enhanced stability and ease of handling.

The synthesis and characterization of this compound have contributed significantly to the understanding of structure-activity relationships in organotrifluoroborate chemistry. The compound serves as an excellent model system for investigating the fundamental principles governing the interaction between aromatic substituents and fluorinated boron centers, providing valuable insights into electronic communication pathways and conformational preferences in these complex molecular systems.

Structural Characterization and Molecular Identity

The structural characterization of this compound reveals a complex molecular architecture that integrates multiple distinct chemical domains within a single molecular framework. The compound exhibits a well-defined ionic structure where the trifluoro-(4-methylphenyl)boranuide anion forms the core molecular entity, with potassium serving as the charge-balancing cation. This ionic arrangement creates a stable crystalline material that maintains its structural integrity under ambient conditions while preserving the reactive potential of the organoboron functionality.

The molecular identity of this compound is fundamentally defined by the presence of three distinct structural components: the para-tolyl aromatic system, the trifluoroborate center, and the potassium counterion. Each of these components contributes specific properties to the overall molecular behavior, with the aromatic system providing π-electron delocalization, the trifluoroborate center serving as the primary reactive site, and the potassium ion ensuring structural stability through ionic interactions. The integration of these components results in a molecular system that exhibits both stability and reactivity in appropriate chemical environments.

The structural complexity of this compound extends to its solid-state organization, where intermolecular interactions between the ionic components create a three-dimensional network that influences both physical properties and chemical behavior. The crystalline arrangement reflects the balance between ionic attractions, van der Waals forces, and potential π-π stacking interactions between aromatic rings, resulting in a stable solid-state structure that can be analyzed through various spectroscopic and analytical techniques.

Molecular Formula and IUPAC Nomenclature

The molecular formula of this compound, represented as C₇H₇BF₃K, provides fundamental information about the atomic composition and stoichiometry of this organometallic compound. This formula indicates the presence of seven carbon atoms forming the para-tolyl substituent, seven hydrogen atoms distributed between the aromatic ring and the methyl group, one boron atom serving as the central coordinating element, three fluorine atoms directly bonded to boron, and one potassium atom functioning as the counterion. The molecular weight calculated from this formula equals 198.037 grams per mole, establishing the compound's position within the range of medium-molecular-weight organometallic materials.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₇H₇BF₃K |

| Molecular Weight | 198.037 g/mol |

| IUPAC Name | potassium;trifluoro-(4-methylphenyl)boranuide |

| CAS Registry Number | 216434-82-1 |

| MDL Number | MFCD01318171 |

| InChI Key | KRWDYXJWQBTBAH-UHFFFAOYSA-N |

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its ionic nature and structural composition. The official IUPAC name "potassium;trifluoro-(4-methylphenyl)boranuide" clearly delineates the cationic and anionic components, with the semicolon indicating the ionic separation between potassium and the complex boranuide anion. The term "trifluoro-(4-methylphenyl)boranuide" specifically describes the anionic portion, where "trifluoro" indicates the three fluorine substituents on boron, "4-methylphenyl" specifies the para-substituted aromatic ring, and "boranuide" denotes the anionic boron center with its formal negative charge.

Alternative nomenclature systems provide additional descriptive names that emphasize different aspects of the molecular structure. Common synonyms include "this compound," which emphasizes the para-tolyl substituent, and "potassium 4-methylphenyltrifluoroborate," which provides explicit identification of the methyl group position. These alternative names facilitate communication within different chemical communities while maintaining reference to the same molecular entity, demonstrating the importance of standardized nomenclature in organometallic chemistry.

Crystallographic and Conformational Analysis

The crystallographic analysis of this compound reveals a well-ordered solid-state structure characterized by specific spatial arrangements that optimize intermolecular interactions while maintaining molecular integrity. The compound crystallizes in a defined crystalline system where the individual molecular units adopt preferred conformations that minimize steric conflicts and maximize stabilizing interactions. The melting point of 294 degrees Celsius indicates substantial intermolecular forces within the crystal lattice, suggesting effective packing arrangements and strong ionic interactions between the potassium cations and boranuide anions.

The conformational preferences of this compound in the solid state reflect the balance between multiple competing factors, including steric hindrance, electronic effects, and intermolecular interactions. The para-tolyl group adopts a planar conformation that allows for optimal π-electron delocalization throughout the aromatic system, while the trifluoroborate moiety maintains its tetrahedral geometry around the boron center. The relative orientation between these two structural domains influences both the solid-state packing and the chemical reactivity of the compound.

| Crystallographic Property | Value/Description |

|---|---|

| Melting Point | 294°C |

| Physical State | Crystalline solid |

| Appearance | White to almost white powder |

| Crystal Form | Powder to crystal |

| Density | Not specified in available data |

| Solubility in Water | Soluble |

The crystal packing arrangement in this compound involves complex three-dimensional networks where potassium ions coordinate with multiple boranuide anions, creating extended ionic frameworks. These coordination patterns influence the overall stability of the crystalline material and affect properties such as solubility, thermal stability, and mechanical characteristics. The specific coordination geometry around potassium involves interactions with both the boron center and the fluorine atoms of neighboring molecules, creating a complex polyhedric environment that stabilizes the ionic structure.

Conformational analysis also extends to the dynamic behavior of the molecule, where rotational barriers around key bonds influence the accessibility of different molecular geometries. The connection between the para-tolyl group and the boron center allows for some degree of rotational freedom, although the preferred conformations are those that minimize steric interactions between the aromatic ring and the fluorine atoms. This conformational flexibility has implications for both solid-state properties and solution-phase behavior, affecting how the molecule interacts with other chemical species.

Electronic Structure and Bonding Features

The electronic structure of this compound encompasses a complex arrangement of molecular orbitals that integrate contributions from the aromatic π-system, the boron center, the fluorine atoms, and the ionic interactions with potassium. The para-tolyl substituent contributes a substantial π-electron system that exhibits characteristic aromatic delocalization, with the methyl group providing electron-donating effects through hyperconjugation and inductive mechanisms. This electronic environment influences the overall charge distribution within the molecule and affects the reactivity patterns observed in chemical transformations.

The boron center in this compound exhibits a tetrahedral coordination geometry with sp³ hybridization, where three coordination sites are occupied by fluorine atoms and one site is connected to the para-tolyl carbon. This arrangement creates a formal negative charge on the boron atom, stabilized through ionic interaction with the potassium cation. The boron-fluorine bonds exhibit significant ionic character due to the substantial electronegativity difference between these elements, while the boron-carbon bond maintains more covalent characteristics typical of organometallic systems.

| Electronic Structure Feature | Description |

|---|---|

| Boron Hybridization | sp³ tetrahedral |

| Formal Charge on Boron | -1 |

| Aromatic π-System | Extended delocalization |

| Methyl Group Effect | Electron-donating |

| Potassium Interaction | Ionic coordination |

The spectroscopic characteristics of this compound provide detailed insights into its electronic structure through nuclear magnetic resonance analysis. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic chemical shifts in the range of -129 to -141 parts per million, reflecting the electronic environment around the fluorine atoms bonded to boron. These chemical shift values are consistent with fluorine atoms in trifluoroborate environments and provide evidence for the tetrahedral geometry around the boron center.

Boron-11 nuclear magnetic resonance spectroscopy reveals additional details about the electronic environment around the boron nucleus, with coupling patterns that confirm the tetrahedral coordination and provide information about the boron-fluorine bond characteristics. The observation of boron-fluorine coupling constants in some cases demonstrates the covalent nature of these bonds while confirming the overall anionic character of the boranuide center. These spectroscopic signatures serve as important fingerprints for structural identification and purity assessment of the compound.

The electronic communication between the para-tolyl substituent and the trifluoroborate center occurs through the carbon-boron bond, where electron density from the aromatic π-system can influence the electronic properties of the boron center. This electronic interaction affects both the stability and reactivity of the compound, with the electron-donating nature of the para-tolyl group contributing to the overall stability of the boranuide anion. The extent of this electronic communication depends on the relative energy levels of the molecular orbitals and the degree of orbital overlap between the aromatic system and the boron center.

Properties

IUPAC Name |

potassium;trifluoro-(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWDYXJWQBTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635592 | |

| Record name | Potassium trifluoro(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216434-82-1 | |

| Record name | Potassium trifluoro(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium p-tolyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation from Arylboronic Acids

The most common and well-documented method for preparing potassium p-tolyltrifluoroborate involves the conversion of p-tolylboronic acid to its trifluoroborate salt. This process generally follows these steps:

- Starting Material : p-Tolylboronic acid

- Reagents : Potassium hydrogen fluoride (KHF2) or related fluorinating agents

- Conditions : Typically carried out under mild conditions with aqueous or organic solvents

- Outcome : Formation of this compound as a stable crystalline solid

This method is widely cited and considered reliable, producing high-purity trifluoroborate salts suitable for further synthetic applications.

Microwave-Assisted Synthesis of Derivatives from this compound

A novel approach involving this compound is its use in catalyst-free and base-free microwave-assisted reactions to form aryl nitrites. This method employs bismuth nitrate pentahydrate as a nitrite source under microwave irradiation at 120 °C for 20 minutes in toluene.

Although this is a transformation rather than a direct preparation method for this compound, it demonstrates the compound’s synthetic utility and confirms its availability in pure form for advanced organic synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Reagent Preparation : All potassium aryltrifluoroborates, including this compound, are typically prepared from their corresponding arylboronic acids using established fluorination protocols.

Reaction Conditions : The preparation avoids harsh conditions, allowing for the preservation of sensitive functional groups on the aromatic ring.

Purification : The trifluoroborate salts are isolated as crystalline solids, often purified by recrystallization or filtration through Celite, ensuring high purity for subsequent reactions.

Stability : this compound exhibits excellent stability under ambient conditions, making it a convenient reagent for storage and handling.

Scientific Research Applications

Synthesis of Biaryl Compounds

Precursor for Cross-Coupling Reactions

KpT serves as a precursor for the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions with aryl halides. The reaction typically involves the use of a Pd/C catalyst, facilitating the formation of biaryl products in good yields. This method is particularly advantageous due to the stability and ease of handling of KpT compared to traditional boronic acids .

Carbonylative Arylation

Reagent in Carbonylative Reactions

KpT has been employed as a reagent in the carbonylative arylation of vinyl ketones via 1,4-addition. This application allows for the introduction of aryl groups into carbonyl compounds, expanding the scope of synthetic methodologies available for creating complex organic molecules .

Synthesis of Primary Aryl Amines

Metal-Free Conditions

The compound can also be utilized as a substrate for synthesizing primary arylamines by reacting with hydroxylamine-O-sulfonic acid under metal-free conditions. This method provides an efficient route to amine derivatives, which are essential in pharmaceuticals and agrochemicals .

Reductive Amination

Functionalization through Reductive Amination

Recent studies have demonstrated that KpT can undergo reductive amination to yield amine-substituted organotrifluoroborates. This transformation involves the conversion of aldehyde-containing potassium organotrifluoroborates to amines using various hydride donors such as potassium formate and catalytic palladium acetate . The stability of the carbon-boron bond under aggressive reaction conditions makes KpT an attractive candidate for this application.

Stability and Reactivity

Stability in Synthetic Transformations

this compound exhibits remarkable stability towards air and moisture, which is a significant advantage over other organoboron reagents. Its tetracoordinate nature protects the inherent reactivity of the C-B bond, allowing it to endure various synthetic transformations before being activated under specific conditions required for cross-coupling reactions .

Table 1: Summary of Applications

Case Study: Suzuki-Miyaura Cross-Coupling

In a notable study, KpT was utilized in Suzuki-Miyaura cross-coupling reactions where it demonstrated high reactivity with various aryl halides under optimized conditions. The use of palladium catalysts facilitated efficient coupling reactions, yielding biaryl products with excellent selectivity and yield . This case exemplifies the compound's utility in constructing complex molecular architectures.

Mechanism of Action

The mechanism by which potassium p-tolyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The compound’s trifluoroborate group acts as a stable and reactive nucleophile, facilitating the formation of carbon-carbon bonds. The palladium-catalyzed Suzuki-Miyaura reaction, for example, involves the oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with the trifluoroborate and reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Reaction Efficiency in Cross-Coupling Reactions

Potassium p-Tolyltrifluoroborate vs. Potassium Phenyltrifluoroborate

- Catalyst Compatibility: In Pd/C-catalyzed cross-coupling with arenediazonium salts, this compound achieved a 92% yield of 4-bromo-4′-methylbiphenyl under mild conditions (50°C, methanol), outperforming potassium phenyltrifluoroborate in sterically hindered systems due to the electron-donating methyl group enhancing reactivity .

- Substrate Scope : Ortho-substituted aryl halides (e.g., 2-bromobenzonitrile) coupled with this compound yielded products in 97% efficiency, whereas phenyltrifluoroborate analogs showed reduced yields (85–90%) under identical conditions .

This compound vs. Potassium Vinyltrifluoroborate

- Heterogeneous Catalysis: Potassium vinyltrifluoroborate requires N-methyl-2-pyrrolidone (NMP) as a solvent for Pd/C-catalyzed vinylation, whereas this compound operates efficiently in ethanol/water mixtures, demonstrating broader solvent compatibility .

Stability and Handling

- Moisture Stability : Unlike potassium alkenyltrifluoroborates (e.g., potassium vinyltrifluoroborate), which hydrolyze readily, this compound remains stable in aqueous media, enabling reactions in green solvent systems .

- Thermal Stability : Decomposition temperatures for this compound exceed 300°C, surpassing potassium phenethyltrifluoroborate (similarity score: 0.83), which degrades at 250°C due to weaker B–C bonding in aliphatic systems .

Functional Group Tolerance

- Electron-Withdrawing Groups : this compound tolerates nitrile (-CN) and methoxy (-OMe) substituents, achieving >90% yields in couplings with 4-bromobenzonitrile or 4-bromoanisole. In contrast, potassium (4-carboxyphenyl)trifluoroborate (similarity: 0.85) requires protective groups for carboxylate moieties, complicating synthesis .

- Steric Effects : Bulky substituents (e.g., tert-butyl in potassium (4-(tert-butyl)phenyl)trifluoroborate) reduce coupling efficiency (55–60% yields) compared to the para-methyl group in this compound (85–92% yields) .

Data Tables

Table 1. Comparative Yields in Pd/C-Catalyzed Cross-Coupling Reactions

Table 2. Stability and Reactivity Parameters

| Compound | Decomposition Temp (°C) | Hydrolysis Resistance | Steric Tolerance |

|---|---|---|---|

| This compound | >300 | High | Moderate |

| Potassium phenethyltrifluoroborate | 250 | Moderate | Low |

| Potassium (4-carboxyphenyl)trifluoroborate | 220 | Low | Low |

| Potassium vinyltrifluoroborate | 180 | Low | High |

Key Research Findings

Catalyst Loading : this compound requires only 5 mol% Pd/C for efficient coupling, whereas potassium alkenyltrifluoroborates need 10 mol% Pd/C due to slower transmetalation .

Recycling Potential: Pd/C catalysts reused with this compound retained >85% activity after five cycles, whereas reactions with potassium (3-phenylpropyl)trifluoroborate showed significant Pd leaching (30% activity loss) .

Green Chemistry: Ethanol/water mixtures (5:1) with this compound reduce environmental impact compared to NMP or THF required for other trifluoroborates .

Biological Activity

Potassium p-tolyltrifluoroborate (K[4-MeC6H4BF3]) is a versatile organoboron compound that has garnered attention in various fields of chemistry, particularly in synthetic organic chemistry and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and related research findings.

This compound is characterized by its trifluoroborate functional group, which enhances its reactivity in cross-coupling reactions. It serves as a precursor for the synthesis of biaryl compounds and can engage in carbonylative arylation reactions. The general reaction mechanism involves its coupling with aryl halides in the presence of palladium catalysts, yielding high product yields under optimized conditions .

The biological activity of this compound primarily arises from its hydrolysis to yield boronic acids, which are known for their diverse biological effects. The hydrolysis rate of this compound varies with different conditions, such as solvent composition and stirring rates. Studies indicate that the hydrolysis process is influenced by the nature of the substituents on the aromatic ring, impacting the stability and reactivity of the resulting boronic acid .

Case Studies

-

Cross-Coupling Reactions :

A study demonstrated that this compound effectively participates in palladium-catalyzed cross-coupling reactions with arenediazonium salts, achieving yields up to 92% for the desired biaryl products. This highlights its utility in synthesizing complex organic molecules relevant for pharmaceutical applications . -

Hydrolysis Behavior :

Research on the dynamic ion speciation during hydrolysis revealed that this compound exhibits a slower hydrolysis rate compared to other trifluoroborates like p-methoxyphenyltrifluoroborate. This behavior suggests that the tolyl group stabilizes the borate structure, affecting its reactivity and potential biological interactions .

Medicinal Chemistry

This compound's ability to release boronic acids makes it a valuable tool in drug discovery and development. Boronic acids are recognized for their role in targeting various biological pathways, including enzyme inhibition and modulation of protein interactions. This property opens avenues for developing therapeutics targeting diseases such as cancer and diabetes .

Environmental and Toxicological Considerations

While this compound is generally considered safe for laboratory use, its environmental impact remains a concern due to the potential toxicity of trifluoroborate species. Studies are ongoing to evaluate its biodegradability and ecological effects, emphasizing the need for careful handling and disposal practices in research settings .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium p-tolyltrifluoroborate serves as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling efficient biaryl bond formation.

Key Findings:

-

Reaction with Arenediazonium Salts :

In methanol at reflux with 5 mol% Pd/C, this compound reacts with p-bromobenzenediazonium tetrafluoroborate to yield biaryl products in 92% yield (GC analysis). Bromobenzene (11% yield) forms as a minor byproduct via reduction of residual diazonium salt .

Mechanism:

The reaction proceeds through oxidative addition of the aryl halide to palladium(0), transmetallation with the trifluoroborate, and reductive elimination to form the biaryl bond. The trifluoroborate’s stability minimizes premature hydrolysis, ensuring high coupling efficiency .

Hydrolysis Behavior and Kinetic Analysis

Hydrolysis of potassium p-tolyltrifluoroborate generates reactive boronic acids, with kinetics influenced by substituents and reaction conditions.

Experimental Data:

| Parameter | p-Tolyltrifluoroborate | p-Methoxyphenyltrifluoroborate | Cyclohexyltrifluoroborate |

|---|---|---|---|

| Rate Constant (×10⁻³ s⁻¹) | 1.2 ± 0.1 | 2.8 ± 0.2 | 2.5 ± 0.2 |

| Induction Period (min) | 10–15 | 5–8 | 5–8 |

Conditions: THF/H₂O (10:1), Cs₂CO₃, 50°C .

Critical Observations:

-

Substituent Effects : The electron-donating methyl group stabilizes the trifluoroborate, resulting in slower hydrolysis compared to p-methoxy or cyclohexyl analogs .

-

Stirring Rate : Fast stirring (600 rpm) reduces induction periods but accelerates hydrolysis rates for p-methoxyphenyl and cyclohexyl derivatives. For p-tolyltrifluoroborate, slow stirring (168 rpm) ensures gradual conversion .

-

pH Dynamics : Hydrolysis initiates at pH ~10, followed by a drop to ~8 due to HF release. Base concentration inversely affects reaction completion .

Reaction Optimization and Environmental Sensitivity

The compound’s performance depends critically on solvent, catalyst, and handling protocols.

Case Study: Carbonylative Arylation

While not explicitly detailed in the provided sources, analogous trifluoroborates participate in carbonylative couplings with vinyl ketones. For p-tolyltrifluoroborate, similar reactivity is anticipated under Pd catalysis, though specific data require further validation .

Stability Considerations:

Q & A

Q. What are the optimal conditions for synthesizing potassium p-tolyltrifluoroborate, and how can purity be ensured?

this compound is typically synthesized via the reaction of p-tolylboronic acid with potassium bifluoride (KHF₂) in aqueous or polar aprotic solvents. Key parameters include:

Q. How should this compound be stored to ensure stability?

- Storage : Store in airtight containers at room temperature (RT), protected from moisture and oxidizing agents.

- Decomposition risks : Exposure to humidity or heat may generate hazardous byproducts (e.g., hydrogen fluoride, boron oxides) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First aid : For skin contact, rinse immediately with water; if ingested, seek medical attention and do not induce vomiting .

Q. What are the primary applications of this compound in cross-coupling reactions?

This compound is widely used in Suzuki-Miyaura couplings with aryl bromides/iodides under Pd catalysis. Advantages over boronic acids include:

- Stability : Less prone to protodeboronation.

- Reactivity : Compatible with aqueous/organic biphasic systems. Typical conditions involve Pd/C (5 mol%) in refluxing methanol, yielding biphenyl derivatives in >90% efficiency .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions using this compound?

- Catalyst screening : Compare heterogeneous (Pd/C) vs. homogeneous (Pd(OAc)₂) catalysts. Pd/C offers recyclability and reduced metal leaching.

- Solvent effects : Methanol or ethanol enhances solubility, while DMF accelerates coupling but may increase side reactions.

- Additives : K₂CO₃ or CsF improves yields by stabilizing the boronate intermediate .

Q. Why does this compound exhibit limited reactivity with aryl chlorides, and how can this be addressed?

Aryl chlorides require stronger oxidative addition to Pd(0). Solutions include:

Q. How can side reactions (e.g., homocoupling or deboronation) be minimized in cross-coupling?

- Oxygen exclusion : Degas solvents and use inert atmospheres to prevent boronate oxidation.

- Stoichiometry : Limit aryl halide excess to ≤1.2 equivalents to reduce homo-coupling byproducts .

Q. What analytical methods are recommended for characterizing this compound and its reaction products?

- NMR : ¹⁹F NMR (δ ≈ -135 ppm for BF₃⁻) confirms purity.

- Mass spectrometry : HRMS validates molecular ions (e.g., [M-K]⁻ for boronate).

- XRD : Resolves crystal structure ambiguities in novel derivatives .

Data Contradictions and Troubleshooting

Q. How to reconcile discrepancies in reported yields for Pd/C-catalyzed couplings?

Variations arise from:

- Catalyst activation : Pre-reduction of Pd/C with H₂ or NaBH₄ enhances activity.

- Substrate purity : Residual moisture in trifluoroborates reduces efficiency. Dry over P₂O₅ before use .

Q. What mechanistic insights explain the stability of this compound compared to boronic acids?

The trifluoroborate anion’s strong B-F bonds resist hydrolysis, while boronic acids undergo rapid protodeboronation in protic media. Computational studies suggest the BF₃⁻ group stabilizes the transition state during transmetallation .

Comparative Studies

Q. How does this compound compare to other organoboron reagents in cross-coupling?

| Reagent | Stability | Reactivity | Typical Yield |

|---|---|---|---|

| Boronic acids | Low | High | 70–85% |

| Boronic esters | Moderate | Moderate | 80–90% |

| Trifluoroborates (e.g., K[p-Tol]BF₃) | High | Moderate | 85–95% |

Trifluoroborates offer superior shelf life but require optimized Pd catalysts for efficient coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.